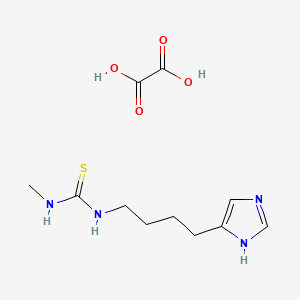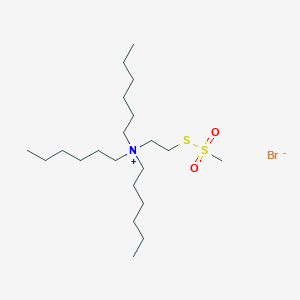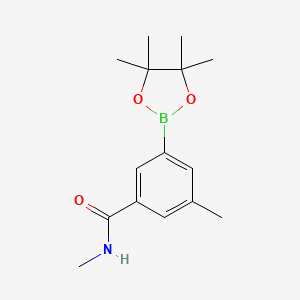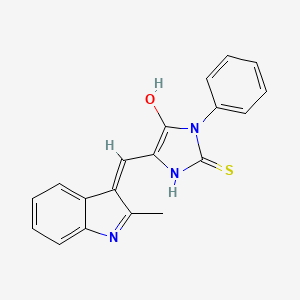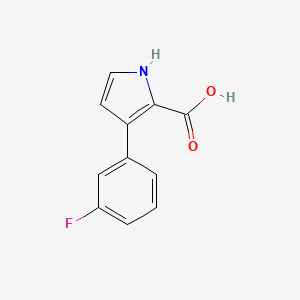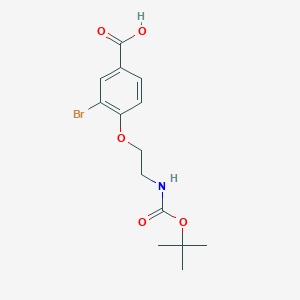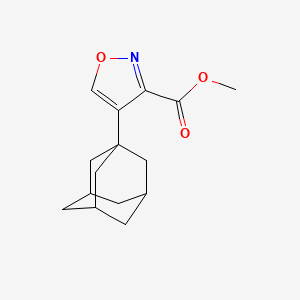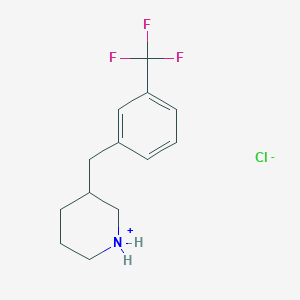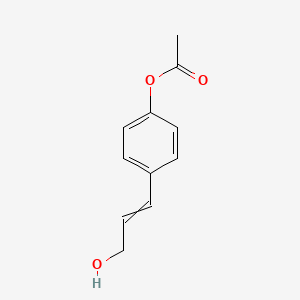
4-Acetoxycinnamyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate can be achieved through various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine to form the acetate ester. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (E)-3-hydroxyprop-1-en-1-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)phenyl acetate.
Reduction: Formation of 4-(3-hydroxypropyl)phenyl acetate.
Substitution: Formation of 4-(3-hydroxyprop-1-en-1-yl)phenyl amide or other esters.
科学的研究の応用
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with biological macromolecules, influencing their function. The acetate ester can undergo hydrolysis to release acetic acid, which may contribute to its biological activity .
類似化合物との比較
Similar Compounds
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl benzoate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl butyrate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl propionate
Uniqueness
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both a hydroxyprop-1-en-1-yl group and an acetate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
[4-(3-hydroxyprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3 |
InChIキー |
MUHNYWKQFOFBRC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


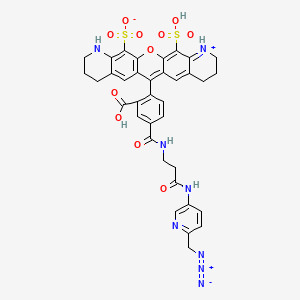
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
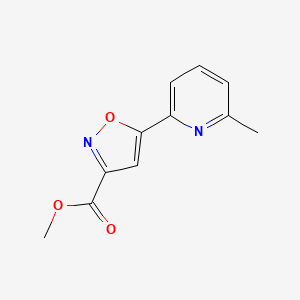
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
